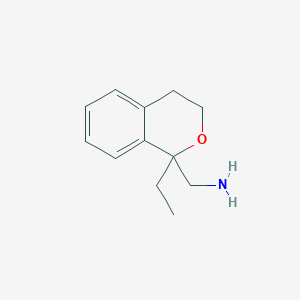
(1-Ethylisochroman-1-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Ethylisochroman-1-yl)methanamine is an organic compound that belongs to the class of amines It features an isochroman ring system substituted with an ethyl group and a methanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethylisochroman-1-yl)methanamine can be achieved through several methods. One common approach involves the alkylation of isochroman with ethyl halides followed by the introduction of the methanamine group. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the alkylation process. The subsequent introduction of the methanamine group can be achieved through reductive amination using reagents like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate hydrogenation steps, while automated systems ensure precise control over reaction conditions, minimizing by-products and maximizing output.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Ethylisochroman-1-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst like Pd/C to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Alkyl halides, sodium hydride (NaH), potassium carbonate (K₂CO₃)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced amines
Substitution: Various substituted amines
Wissenschaftliche Forschungsanwendungen
(1-Ethylisochroman-1-yl)methanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1-Ethylisochroman-1-yl)methanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or chemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1-Methylisochroman-1-yl)methanamine
- (1-Propylisochroman-1-yl)methanamine
- (1-Butylisochroman-1-yl)methanamine
Uniqueness
(1-Ethylisochroman-1-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ethyl group provides a balance between hydrophobicity and hydrophilicity, making it versatile for various applications compared to its methyl, propyl, or butyl analogs.
Biologische Aktivität
(1-Ethylisochroman-1-yl)methanamine is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, therapeutic applications, and relevant studies.
Chemical Structure and Properties
This compound can be characterized by its unique molecular structure, which influences its interaction with biological systems. The compound's molecular formula is C12H15N, and it features an isochroman moiety, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C12H15N |
| Molecular Weight | 189.25 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter systems. It has been shown to exhibit affinity for serotonin and dopamine receptors, suggesting potential applications in treating mood disorders and neurodegenerative diseases.
Key Mechanisms:
- Receptor Modulation : The compound may act as a partial agonist or antagonist at specific receptor sites, influencing neurotransmitter release and uptake.
- Neuroprotective Effects : Preliminary studies indicate that it may protect neuronal cells from oxidative stress and apoptosis.
Therapeutic Applications
Research has highlighted several therapeutic applications for this compound, particularly in the context of central nervous system (CNS) disorders.
Potential Uses:
- Antidepressant Activity : Due to its interaction with serotonin receptors, the compound shows promise as an antidepressant.
- Neuroprotective Agent : Its ability to mitigate neuronal damage positions it as a candidate for treating conditions like Alzheimer's and Parkinson's diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound, providing insights into its efficacy and safety profiles.
Study Overview:
- Neuropharmacological Assessment : A study evaluated the effects of the compound on animal models of depression. Results indicated significant reductions in depressive-like behaviors compared to control groups, supporting its antidepressant potential.
- Cytotoxicity Evaluation : In vitro assays demonstrated that this compound exhibited low cytotoxicity in neuronal cell lines, suggesting a favorable safety profile for further development.
Comparative Analysis
To contextualize the activity of this compound, a comparison with similar compounds was conducted:
Eigenschaften
Molekularformel |
C12H17NO |
|---|---|
Molekulargewicht |
191.27 g/mol |
IUPAC-Name |
(1-ethyl-3,4-dihydroisochromen-1-yl)methanamine |
InChI |
InChI=1S/C12H17NO/c1-2-12(9-13)11-6-4-3-5-10(11)7-8-14-12/h3-6H,2,7-9,13H2,1H3 |
InChI-Schlüssel |
RBFODLJQOZFKJW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C2=CC=CC=C2CCO1)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















